molecular formula C15H15N7 B2644909 2-cyclopropyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine CAS No. 2380061-95-8

2-cyclopropyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B2644909
CAS No.: 2380061-95-8
M. Wt: 293.334
InChI Key: SHMCTCKWTBFQSA-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a pyridinyl group, a triazolyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a pyridinyl-triazole intermediate, which is then coupled with a cyclopropyl-pyrimidine derivative under specific conditions such as the presence of a base and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-cyclopropyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-cyclopropyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as a CDK2 inhibitor with high specificity makes it a valuable compound in cancer research .

Properties

IUPAC Name

2-cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7/c1-2-11(1)15-17-8-5-14(19-15)18-9-12-10-22(21-20-12)13-3-6-16-7-4-13/h3-8,10-11H,1-2,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMCTCKWTBFQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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